molecular formula C10H9ClN4 B1323453 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine CAS No. 629657-98-3

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine

Cat. No.: B1323453
CAS No.: 629657-98-3
M. Wt: 220.66 g/mol
InChI Key: JYCQTMUXKDCUKF-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a chemical compound with the CAS Registry Number 629657-98-3 . It is a heterocyclic organic compound with a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol . Its structure features a pyrazinamine core substituted with a chloro group at the 6-position and a (pyridin-3-ylmethyl) group at the amine nitrogen . The compound is characterized by a topological polar surface area (TPSA) of approximately 50.7 Ų and an XLogP3 value of 1.5, indicating moderate lipophilicity . These properties are relevant for researchers, particularly in the fields of medicinal chemistry and drug discovery, where such a molecular scaffold may be of significant interest for the design and synthesis of novel bioactive molecules . The presence of multiple nitrogen atoms in the ring systems makes it a potential ligand for various biological targets. For research and development purposes, this compound should be stored sealed in a dry environment, ideally at temperatures between 2-8°C to ensure long-term stability . This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQTMUXKDCUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-chloro-3-pyridylmethylidene Intermediates

  • Process Description:
    The primary method involves the reduction of 6-chloro-3-pyridylmethylidene amines to the corresponding 6-chloro-3-pyridylmethylamines. This is achieved by catalytic hydrogenation using hydrogen gas in the presence of a platinum catalyst under controlled temperature and pressure conditions. The reaction is typically carried out in an organic solvent such as ethanol.

  • Reaction Conditions:

    • Catalyst: 2% platinum on carbon
    • Solvent: Ethanol
    • Temperature: 0 to 60 °C (preferably 20-60 °C)
    • Hydrogen pressure: Initial 6 atm, dropping to ~4.2-4.6 atm as reaction proceeds
    • Reaction time: 1 to 6 hours, often around 4-5 hours for optimal conversion
  • Advantages:
    This method suppresses side reactions such as dechlorination, dialkylation, and dimerization, resulting in high yields of the desired amine with purity exceeding 90% as confirmed by gas chromatography.

  • Representative Data from Patent JPH0616636A:

Component Composition (%)
N-(6-chloro-3-pyridylmethyl)-N-ethylamine 93-94
N-(6-chloro-3-pyridylmethylidene)-N-ethylamine 1.6-3.4
N-(3-pyridylmethyl)-N-ethylamine 1.9
N,N-bis(6-chloro-3-pyridylmethyl)-N-ethylamine 0.4-0.6
  • Summary:
    The hydrogenation step is critical for converting the imine intermediate to the target amine with minimal impurities, making it a preferred industrial method for preparing 6-chloro-3-pyridylmethylamines, which are key intermediates for further synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine.

Nucleophilic Substitution on Chloropyrazine Derivatives

  • Process Description:
    Another approach involves the nucleophilic substitution reaction where a pyridin-3-ylmethylamine or its precursor reacts with a chlorinated pyrazine derivative (such as 6-chloropyrazin-2-amine) under basic conditions to form the target compound.

  • Reaction Conditions:

    • Base: Alkali carbonates (e.g., potassium carbonate) or sodium hydride (NaH) depending on amine type
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Temperature: Room temperature to reflux (~80 °C)
    • Addition: Gradual dropwise addition of the chloropyrazine derivative to the amine/base mixture to control reaction rate and minimize by-products
  • Optimization Notes:

    • Use of NaH is preferred for diamine substrates to improve yield.
    • Alkali carbonates are suitable for monoamine substrates but may lead to by-products if used with diamines.
    • Slow addition rates (e.g., less than 0.03 equivalents per minute) of the chloropyrazine reagent help reduce side reactions.
  • Representative Reaction Scheme:
    $$
    \text{6-chloropyrazin-2-amine} + \text{pyridin-3-ylmethylamine} \xrightarrow[\text{Base}]{\text{DMF, 25-80°C}} \text{this compound}
    $$

  • Summary:
    This method is widely used for the direct formation of the target compound by nucleophilic aromatic substitution, leveraging the reactivity of the chloropyrazine ring and the nucleophilicity of the pyridinylmethylamine. Control of base and solvent choice is crucial for maximizing yield and purity.

Aspect Reductive Amination Method Nucleophilic Substitution Method
Starting Materials 6-chloro-3-pyridylmethylidene amines 6-chloropyrazin-2-amine and pyridin-3-ylmethylamine
Key Reagents Hydrogen gas, platinum catalyst Alkali base (NaH or K2CO3), organic solvent
Reaction Conditions Mild temperature (0-60 °C), hydrogen pressure 6 atm Elevated temperature (room temp to 80 °C), inert atmosphere
Yield and Purity High purity (>90%), minimal side products Moderate to high yield, sensitive to base choice
Side Reactions Minimal (dechlorination, dimerization suppressed) Possible by-products if base or addition rate not controlled
Industrial Suitability Suitable for large scale with catalyst recycling Widely used for direct substitution reactions
  • The hydrogenation method using platinum catalyst is effective in selectively reducing imine intermediates without affecting the chloro substituent on the pyridine ring, which is critical for maintaining the compound’s functional integrity.

  • The nucleophilic substitution approach benefits from the use of polar aprotic solvents like DMF or acetonitrile, which enhance the nucleophilicity of the amine and solubilize the base, facilitating the substitution reaction.

  • Slow and controlled addition of the chloropyrazine reagent is essential to avoid excessive by-product formation, especially when using alkali carbonates as the base.

  • The choice between sodium hydride and alkali carbonates depends on the amine substrate; sodium hydride is preferred for diamines due to better yields and fewer side reactions.

The preparation of this compound is effectively achieved through two main synthetic routes: catalytic hydrogenation of pyridylmethylidene intermediates and nucleophilic aromatic substitution on chloropyrazine derivatives. Each method has distinct advantages and operational considerations. The hydrogenation method offers high selectivity and purity, while the nucleophilic substitution method provides a straightforward approach with careful control of reaction parameters. Both methods are supported by detailed patent literature and experimental data, providing robust protocols for industrial and research-scale synthesis.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is in the treatment of cancers associated with mutations in the c-KIT gene. The c-KIT receptor tyrosine kinase is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs). Compounds that inhibit c-KIT have been shown to be effective against these tumors, making this compound a candidate for further development as an anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit notable antimicrobial properties. Specifically, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Studies

In a study examining various pyrazine derivatives, several compounds demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were further evaluated for cytotoxicity against human embryonic kidney cells, showing that they were non-toxic at effective concentrations . These findings highlight the potential of this compound and its analogs as a basis for developing new antimicrobial agents.

Pharmacological Applications

Beyond cancer and antimicrobial applications, this compound may also play a role in treating other diseases influenced by kinase activity. Its structural features suggest that it could interact with various biological targets involved in inflammatory processes or metabolic pathways.

Potential Disease Models

Research indicates that compounds structurally related to this compound may be effective in models of systemic mastocytosis and certain types of acute myeloid leukemia (AML). The ability to inhibit kinase activity positions these compounds as valuable tools in exploring new therapeutic avenues .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits c-KIT mutations; potential for GIST therapy
Antimicrobial ActivityEffective against Mycobacterium tuberculosis; low cytotoxicity
Pharmacological UsesPossible applications in inflammatory diseases and metabolic disorders

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of pyrazin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues (Table 1):

Table 1: Comparison of 6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine with Analogues

Compound Name Substituents Molecular Formula Key Properties/Activity Source
This compound Pyridin-3-ylmethyl C10H10ClN5 Not reported (structural focus) Target
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) 4-Chlorophenylcarboxamide C11H7Cl2N3O 65% inhibition of M. tuberculosis at 6.25 µg/mL
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (14) 3,4-Dichlorophenylcarboxamide C11H6Cl3N3O 61% inhibition of M. tuberculosis at 6.25 µg/mL
6-Chloro-N-(2-methylphenyl)-2-pyrazinamine 2-Methylphenyl C11H10ClN3 Density: 1.291 g/cm³; pKa: 0.42
6-Chloro-N-[(furan-2-yl)methyl]pyrazin-2-amine Furan-2-ylmethyl C9H8ClN3O Molecular weight: 209.63; RCSB PDB ligand
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Cyclohexyl, methyl C11H17ClN4 CAS: 1220020-21-2; Intermediate use
6-Chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine Ethylideneamino, trifluoromethyl C9H9ClF3N3 Boiling point: 311.2°C (predicted)

Physicochemical Properties

  • Polar Surface Area (PSA) : A related compound, 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine, has a PSA of 47 Ų, indicating moderate polarity .
  • Lipophilicity : The XLogP3 value of 1.65 for 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine suggests moderate membrane permeability .
  • Acid-Base Behavior : The pKa of 0.42 for 6-chloro-N-(2-methylphenyl)-2-pyrazinamine indicates weak basicity, typical for pyrazinamines.

Biological Activity

6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound features a chloro substituent and a pyridinylmethyl group attached to a pyrazine ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in drug development .

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsProducts
OxidationH₂O₂, KMnO₄N-oxides, carboxylic acids
ReductionNaBH₄, LiAlH₄Amines, alcohols
SubstitutionAmines, thiolsSubstituted pyrazine derivatives

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in cell cycle regulation and DNA damage response .

Case Study: CHK1 Inhibition

In a study focusing on the structure-guided evolution of CHK1 inhibitors, derivatives of pyrazine were optimized for potency and selectivity. The results indicated that modifications to the pyrazine scaffold significantly affected the inhibitory activity against CHK1 compared to CHK2 .

Table 2: Inhibition Potency of Selected Pyrazine Derivatives

CompoundIC₅₀ (CHK1)IC₅₀ (CHK2)Selectivity Ratio (CHK2/CHK1)
This compoundTBDTBDTBD
Other Derivative A10 nM30 nM3
Other Derivative B5 nM50 nM10

Applications in Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology. The ability to modulate kinase activity suggests that it could be developed into an anticancer agent. Research indicates that pyrazine derivatives exhibit significant cytotoxic effects on various cancer cell lines .

Cytotoxicity Studies

Recent studies have shown that compounds similar to this compound display promising cytotoxicity against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC₅₀ values in the low micromolar range .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding patterns (e.g., centrosymmetric dimer formation in pyridin-2-amine analogs ).
  • NMR Spectroscopy : ¹H NMR identifies coupling between pyridine protons (δ 7.5–8.5 ppm) and pyrazine NH (δ ~5.5 ppm). ¹³C NMR confirms chloro-substitution (C-Cl at δ ~140 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and isotopic patterns for Cl/Br-containing species .

How can computational methods streamline the synthesis and functionalization of this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent Optimization : COSMO-RS models screen solvent effects on reaction kinetics .
  • Machine Learning : Train models on pyrazine/pyridine reaction databases to predict optimal conditions (temperature, catalyst loading) .

What strategies mitigate purification challenges for intermediates in the synthesis of this compound?

Q. Basic Research Focus

  • Chromatography : RP-HPLC with C18 columns effectively separates polar intermediates (e.g., acetonitrile/water gradients) .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate crystalline products.
  • Derivatization : Convert amines to stable salts (e.g., HCl salts) for improved crystallinity .

How do steric and electronic effects influence substitution patterns in pyrazine derivatives during synthesis?

Q. Advanced Research Focus

  • Steric Hindrance : Bulky substituents (e.g., pivalamide groups) direct electrophilic substitution to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate pyrazine rings for nucleophilic attack at para positions .
  • Kinetic vs. Thermodynamic Control : Temperature-dependent pathways favor either meta (kinetic) or para (thermodynamic) products in halogenation reactions .

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